

Application Notes and Protocols: C.I. Pigment Violet 23 in Automotive Coatings

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Compound of Interest

Compound Name: C.I. Pigment Violet 23

Cat. No.: B1314786

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These application notes provide a comprehensive guide for the utilization of **C.I. Pigment Violet 23** in the formulation of automotive coatings. This document outlines the pigment's key performance characteristics, provides a model formulation for a solvent-borne automotive basecoat, and details experimental protocols for evaluating the final coating.

Introduction to C.I. Pigment Violet 23

C.I. Pigment Violet 23, a carbazole dioxazine-based pigment, is a high-performance organic pigment renowned for its exceptional color strength, brilliant bluish-violet shade, and outstanding fastness properties.^{[1][2][3][4][5]} These characteristics make it a preferred choice for demanding applications such as automotive OEM and refinish coatings, where high durability, weather resistance, and vibrant aesthetics are paramount. Its chemical structure provides excellent stability against light, heat, and various chemicals, ensuring long-lasting color fidelity in harsh automotive environments.^{[2][5]}

Key Performance Characteristics

C.I. Pigment Violet 23 offers a range of desirable properties for automotive coatings. The following table summarizes key quantitative data gathered from various technical sources.

| Property | Value | Test Method/Conditions | Source(s) |
|-------------------------------|---|------------------------|-----------|
| Physical Form | Powder | - | [3] |
| Chemical Class | Dioxazine | - | [1][3][4] |
| C.I. Name | Pigment Violet 23 | - | [1][3][4] |
| C.I. Number | 51319 | - | [1][3][4] |
| CAS Number | 6358-30-1 | - | [4] |
| Molecular Formula | C ₃₄ H ₂₂ Cl ₂ N ₄ O ₂ | - | [1][2] |
| Molar Mass | 589.48 g/mol | - | [2] |
| Appearance | Dark purple solid | - | [2] |
| Melting Point | 385 °C | - | [2] |
| Heat Stability | 160-220 °C (in coatings) | - | [2][3] |
| Up to 280 °C (in polyolefins) | - | [1][2] | |
| Lightfastness (Full Shade) | 7-8 (on a 1-8 scale) | ISO 105-B02 or similar | [4] |
| Lightfastness (Reduced Shade) | 6-7 (on a 1-8 scale) | ISO 105-B02 or similar | [4] |
| Oil Absorption | 50-55 g/100g | ASTM D281 | [3] |
| pH of 10% Extract | 5.5 - 8.0 | - | [3] |
| Specific Surface Area (BET) | 90 - 95 m ² /g | - | [3] |
| Average Particle Size | ≤ 0.124 µm | - | [3] |
| Resistance to Water | 5 (on a 1-5 scale) | - | [4] |
| Resistance to 5% HCl | 5 (on a 1-5 scale) | - | [4] |

| | | | |
|-----------------------|----------------------|---|-----|
| Resistance to 5% NaOH | 5 (on a 1-5 scale) | - | [4] |
| Resistance to Xylene | 3-4 (on a 1-5 scale) | - | [3] |

Model Automotive Basecoat Formulation

This section provides a representative formulation for a solvent-borne automotive basecoat incorporating **C.I. Pigment Violet 23**. This formulation is intended as a starting point for development and may require optimization based on specific performance requirements and resin systems. Automotive coatings typically consist of polymers/binders, cross-linkers, pigments, additives, and solvents.[6]

| Component | Category | Weight Percentage (%) |
|-----------------------------|--------------|-----------------------|
| Acrylic Resin | Binder | 30 - 40 |
| Butyl Acetate | Solvent | 20 - 30 |
| Xylene | Solvent | 10 - 15 |
| Melamine-Formaldehyde Resin | Cross-linker | 10 - 15 |
| C.I. Pigment Violet 23 | Pigment | 2 - 5 |
| Dispersing Agent | Additive | 1 - 2 |
| UV Absorber | Additive | 1 - 2 |
| Leveling Agent | Additive | 0.5 - 1 |

Experimental Protocols

The following protocols detail the procedures for preparing and testing an automotive coating formulated with **C.I. Pigment Violet 23**.

Pigment Dispersion and Paint Preparation

Proper dispersion of **C.I. Pigment Violet 23** is crucial for achieving optimal color strength, gloss, and stability.

Objective: To achieve a homogenous dispersion of **C.I. Pigment Violet 23** in the resin system.

Equipment and Materials:

- High-speed disperser with a sawtooth blade
- Bead mill
- Grindometer (Hegman gauge)
- Components from the model formulation (Section 3)
- Metal panels for drawdown

Procedure:

- In a suitable mixing vessel, combine the acrylic resin, a portion of the solvents (butyl acetate and xylene), and the dispersing agent.
- While under low-speed agitation, slowly add the **C.I. Pigment Violet 23** powder to the resin/solvent mixture.
- Once the pigment is wetted, increase the speed of the high-speed disperser to create a vortex. Continue mixing for 20-30 minutes to break down large agglomerates.
- Transfer the resulting millbase to a bead mill charged with appropriate grinding media (e.g., 0.8-1.2 mm glass or ceramic beads).
- Mill the pigment paste until the desired fineness of grind is achieved. This should be monitored periodically using a grindometer. A Hegman gauge reading of 7 or higher is typically desired for automotive topcoats.
- In a separate vessel, combine the remaining resin, solvents, cross-linker, and other additives (UV absorber, leveling agent). This is the "let-down" phase.

- Slowly add the pigment concentrate from the bead mill to the let-down portion under constant, gentle agitation.
- Continue mixing for an additional 15-20 minutes to ensure complete homogenization.
- Filter the final paint through a suitable mesh to remove any undispersed particles or contaminants.
- Apply the formulated paint to properly prepared metal panels using a spray gun or a film applicator to achieve a uniform dry film thickness.
- Allow the panels to flash off (to allow some solvent to evaporate) before baking according to the resin manufacturer's recommendations (e.g., 30 minutes at 130°C).
- After cooling, apply a suitable automotive clearcoat over the basecoat to provide gloss and additional protection.

Coating Performance Evaluation

The following tests are critical for assessing the quality and durability of the automotive coating containing **C.I. Pigment Violet 23**.

Objective: To assess the adhesion of the coating system to the substrate.

- Cross-Cut Adhesion Test (ISO 2409 or ASTM D3359)[7][8][9][10][11]
 - Procedure:
 - Using a special cross-cut cutter, make a lattice pattern of six cuts and then another six cuts at 90 degrees to the first set, ensuring the cuts penetrate to the substrate.[9]
 - Apply a specified pressure-sensitive adhesive tape over the lattice.
 - Smooth the tape firmly with a finger or a burnishing tool.
 - Within 5 minutes of applying the tape, remove it by pulling it off at a steady rate at an angle of approximately 60°.

- Examine the grid area for any detachment of the coating and classify the adhesion according to the standard's scale (0 = no detachment, 5 = severe detachment).
- Pull-Off Adhesion Test (ASTM D4541)[12][13][14][15][16]
 - Procedure:
 - Adhere a loading fixture (dolly) to the surface of the coating using a suitable adhesive. [12]
 - After the adhesive has cured, attach a portable pull-off adhesion tester to the dolly.[12]
 - Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.[15]
 - Record the force required to detach the coating and note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within a coating layer, or adhesive failure between the dolly and the coating).

Objective: To quantify the color and gloss of the final coating.

- Color Measurement (ASTM D2244 / ISO 11664-4)[17][18][19][20][21][22][23][24][25]
 - Procedure:
 - Use a spectrophotometer or colorimeter to measure the CIE Lab* color coordinates of the coated panel.[17][18][20]
 - The L* value represents lightness (0=black, 100=white), the a* value represents the red/green axis, and the b* value represents the yellow/blue axis.
 - Compare the color of different batches or of weathered versus unweathered panels by calculating the color difference (ΔE^*).
- Specular Gloss Measurement (ASTM D523 / ISO 2813)[26][27][28][29][30][31][32][33][34][35]
 - Procedure:

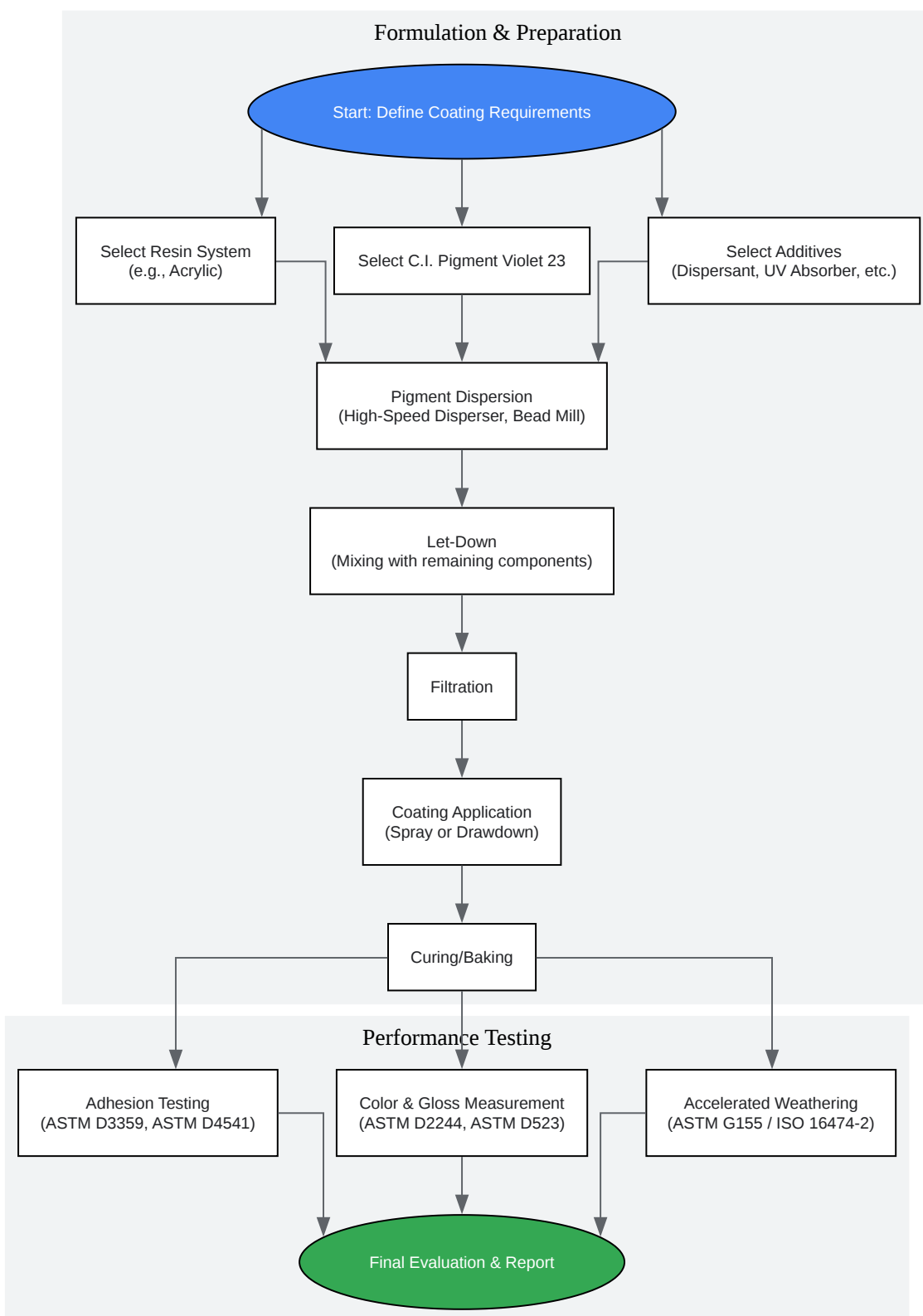
- Use a glossmeter to measure the specular gloss of the coated panel at specified angles (typically 20°, 60°, and 85°).[26][27][29][32]
- The 60° geometry is used for most coatings. The 20° geometry is for high-gloss coatings, and the 85° geometry is for low-gloss or matte finishes.[27][32]
- The instrument measures the amount of light reflected at the specular angle compared to a polished black glass standard.[26][28]
- Record the gloss units (GU) for each angle.

Objective: To evaluate the durability of the coating upon exposure to simulated environmental conditions.

- Accelerated Weathering (ASTM G154 - Fluorescent UV, or ASTM G155 / ISO 16474-2 - Xenon Arc)
 - Procedure:
 - Place the coated panels in an accelerated weathering chamber.
 - For Xenon Arc testing (ISO 16474-2), expose the panels to a filtered xenon arc lamp that simulates the full spectrum of sunlight, along with controlled cycles of temperature and humidity (including light and dark cycles with and without water spray).
 - For Fluorescent UV testing (ASTM G154), expose the panels to fluorescent lamps that simulate the UV portion of sunlight, with cycles of condensation and temperature.
 - Periodically remove the panels and evaluate for changes in color (ΔE^*) according to ASTM D2244 and gloss retention according to ASTM D523. Also, visually inspect for any signs of degradation such as cracking, blistering, or chalking.

Visualizations

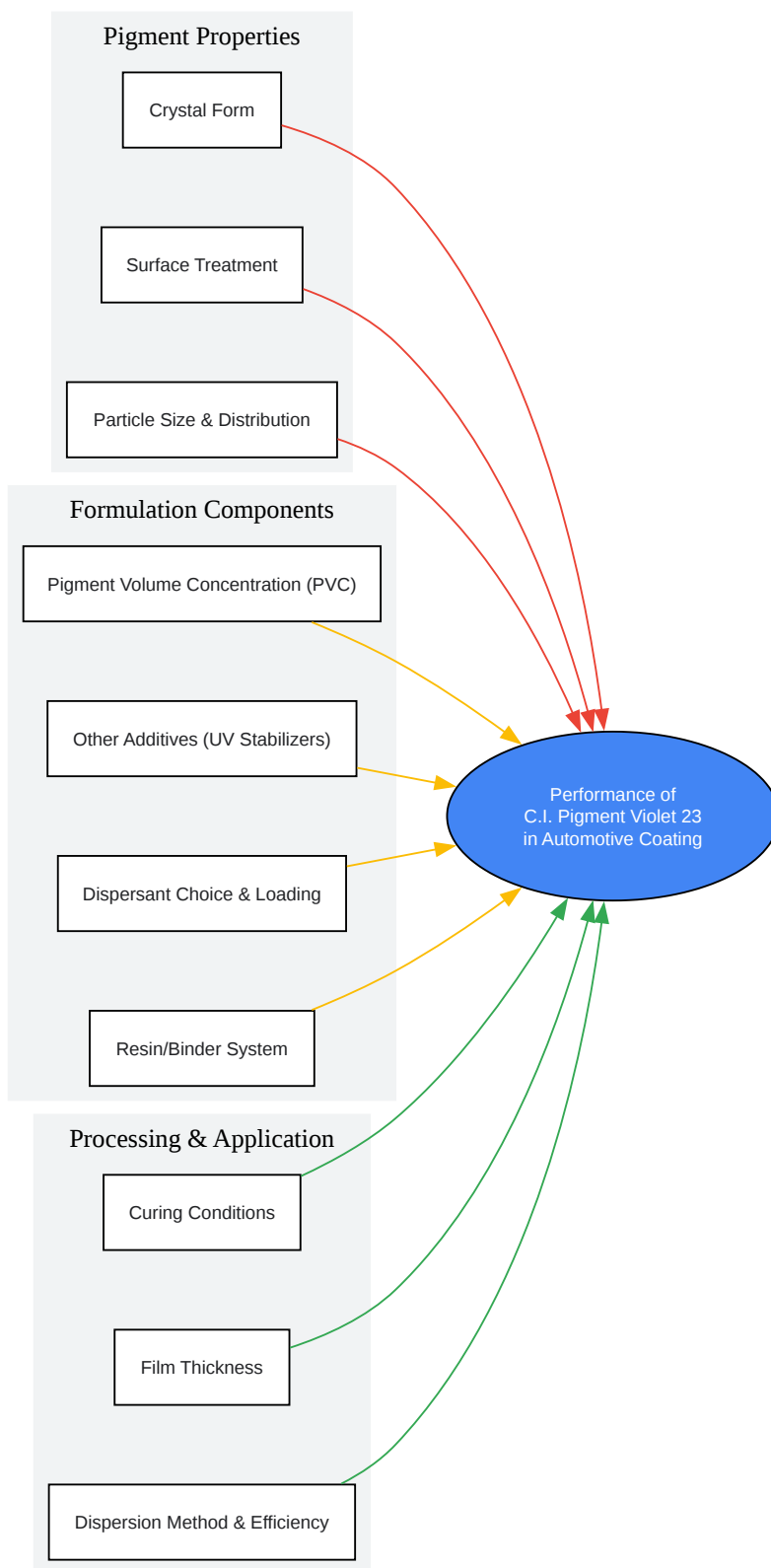
Workflow for Incorporating C.I. Pigment Violet 23 in Automotive Coatings



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Caption: Workflow for formulating and testing automotive coatings with **C.I. Pigment Violet 23**.

Factors Affecting the Performance of C.I. Pigment Violet 23 in Automotive Coatings



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Caption: Key factors influencing the performance of **C.I. Pigment Violet 23** in coatings.

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